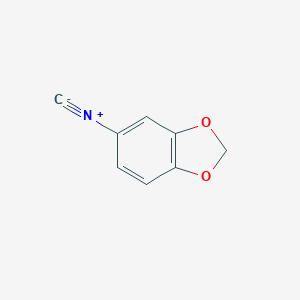

5-isocyano-2H-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Isocyano-2H-1,3-benzodioxole is a derivative of isocyanide, a functional group known for its reactivity and utility in multicomponent reactions. This compound is a versatile building block in organic synthesis, enabling the construction of various heterocyclic compounds. It has a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-isocyano-2H-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes. This process can be catalyzed by HY zeolite, which has been shown to be an efficient catalyst for the acetalization and ketalization of various aldehydes and ketones with catechol . The best reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .

Industrial Production Methods

In industrial settings, the continuous acylation of 1,3-benzodioxole can be achieved using a recyclable heterogeneous substoichiometric catalyst. This method offers high conversion rates and selectivity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Isocyano-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Isocyano-2H-1,3-benzodioxole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: It has been studied for its potential as an auxin receptor agonist and root growth promoter in plants.

Medicine: It has been evaluated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.

Industry: It is used in the production of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-isocyano-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For example, as an auxin receptor agonist, it enhances root-related signaling responses in plants by binding to the auxin receptor TIR1 . As a COX inhibitor, it inhibits the biosynthesis of prostaglandin H2 from arachidonic acid, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-isocyano-2H-1,3-benzodioxole include:

1,3-Benzodioxole: A benzene derivative and heterocyclic compound containing the methylenedioxy functional group.

5-(Isocyanatomethyl)-2H-1,3-benzodioxole: Another derivative of isocyanide with similar reactivity and utility in organic synthesis.

Uniqueness

What sets this compound apart from these similar compounds is its specific isocyanide functional group, which imparts unique reactivity and versatility in multicomponent reactions. This makes it a valuable building block in the synthesis of complex heterocyclic compounds.

Biologische Aktivität

5-Isocyano-2H-1,3-benzodioxole (CAS No. 165459-70-1) is a compound of significant interest in various fields of biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound has a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol. The compound features an isocyanide functional group, which is known for its reactivity in organic synthesis and its role in the formation of heterocyclic compounds.

Target Receptors:

The primary biological target for this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth regulation by mediating auxin signaling pathways.

Mode of Action:

As an agonist to the TIR1 receptor, this compound promotes root growth in plants. This action is particularly beneficial for enhancing plant development and can influence agricultural productivity.

Inhibition of COX Enzymes:

Research indicates that benzodioxole derivatives, including this compound, exhibit inhibitory effects on cyclooxygenase (COX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins, which are involved in inflammation and pain responses.

Cytotoxic Activity:

In vitro studies have demonstrated that this compound possesses cytotoxic activity against cervical carcinoma cells (HeLa). The mechanism involves the inhibition of COX enzymes, leading to reduced cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Auxin Receptor Agonist | Promotes root growth in plants | |

| COX Inhibition | Reduces inflammation by inhibiting COX enzymes | |

| Cytotoxicity | Induces cell death in HeLa cells |

Case Studies

Case Study 1: Plant Growth Promotion

A study focused on the application of this compound in agricultural settings demonstrated significant increases in root biomass when applied to various plant species. The results indicated that the compound could serve as a natural growth promoter, enhancing nutrient uptake and overall plant health.

Case Study 2: Anticancer Potential

In another study assessing the anticancer properties of benzodioxole derivatives, this compound was tested against multiple cancer cell lines. The findings revealed that it effectively inhibited cell growth at micromolar concentrations, suggesting potential as a therapeutic agent for cancer treatment .

Synthetic Routes

The synthesis of this compound typically involves reactions between catechol and halomethanes under specific catalytic conditions. Efficient synthetic methods have been developed to facilitate large-scale production while maintaining high purity levels.

Eigenschaften

IUPAC Name |

5-isocyano-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKXVUFHYLHUEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.